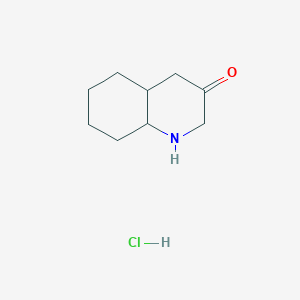

2,4,4a,5,6,7,8,8a-Octahydro-1H-quinolin-3-one;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4,4a,5,6,7,8,8a-Octahydro-1H-quinolin-3-one;hydrochloride, commonly known as quinuclidin-3-one hydrochloride, is a chemical compound with a wide range of applications in scientific research. This compound is a bicyclic amine and has a unique structure that makes it a valuable tool in many research studies.

Aplicaciones Científicas De Investigación

Anti-corrosion Applications

One significant application of hydroxyquinoline derivatives is in anti-corrosion for mild steel in acidic media. Research indicates that synthesized 8-hydroxyquinoline derivatives exhibit substantial anti-corrosion potency. These compounds, through weight loss and electrochemical techniques, demonstrate cathodic inhibition effects. Their adsorption efficiency on mild steel surfaces reaches up to 90%, suggesting a promising application in corrosion protection (Douche et al., 2020).

Biological Sensing

Derivatives such as fluorescein-based dyes modified with 8-aminoquinoline have been developed for sensing biological Zn(II). These compounds, including QZ1 and QZ2, show significant fluorescence enhancements upon Zn(II) coordination, making them excellent candidates for biological zinc ion detection (Nolan et al., 2005).

Antimicrobial Activity

Quinoline derivatives exhibit notable antimicrobial activities. For instance, quinoline-thiosemicarbazides and their cyclized products have shown very good antimicrobial activity against various strains, which is comparable to first-line standard drugs. This suggests their potential as a scaffold for developing new antimicrobial agents (Eswaran et al., 2009).

Cytotoxic Activity

Some hydroxyquinoline compounds have been synthesized and tested for their antiproliferative activity against human cancer cell lines. These studies show that compounds with quinolinedione derivatives exhibit higher cytotoxicity than some standard compounds, suggesting their utility in cancer research (Kadela et al., 2016).

Antitubercular Agents

Quinoline-3-carbohydrazide derivatives have been evaluated as antitubercular agents. The synthesis of these derivatives and their assessment against Mycobacterium tuberculosis indicate potential in treating tuberculosis, highlighting another significant application of quinoline-related compounds in scientific research (Thomas et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

2,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO.ClH/c11-8-5-7-3-1-2-4-9(7)10-6-8;/h7,9-10H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLWLXRVBKHBSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(=O)CN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,4a,5,6,7,8,8a-Octahydro-1H-quinolin-3-one;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-1'H-spiro[piperidine-3,2'-pyrido[2,3-b]pyrazin]-3'-amine](/img/structure/B2659600.png)

![Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B2659601.png)

![4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholin-4-ium 3-carboxypropanoate](/img/structure/B2659603.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2659605.png)

![2-Phenyloxazolo[4,5-b]pyridine](/img/structure/B2659608.png)

![6-Acetyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2659609.png)

![N-(4-cyanophenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2659610.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2659616.png)

![7-Butyl-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2659618.png)

![N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2659620.png)